

Spectroscopic Analysis of Sodium Feredetate: A Technical Guide

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Compound of Interest

Compound Name: Sodium feredetate

Cat. No.: B130795

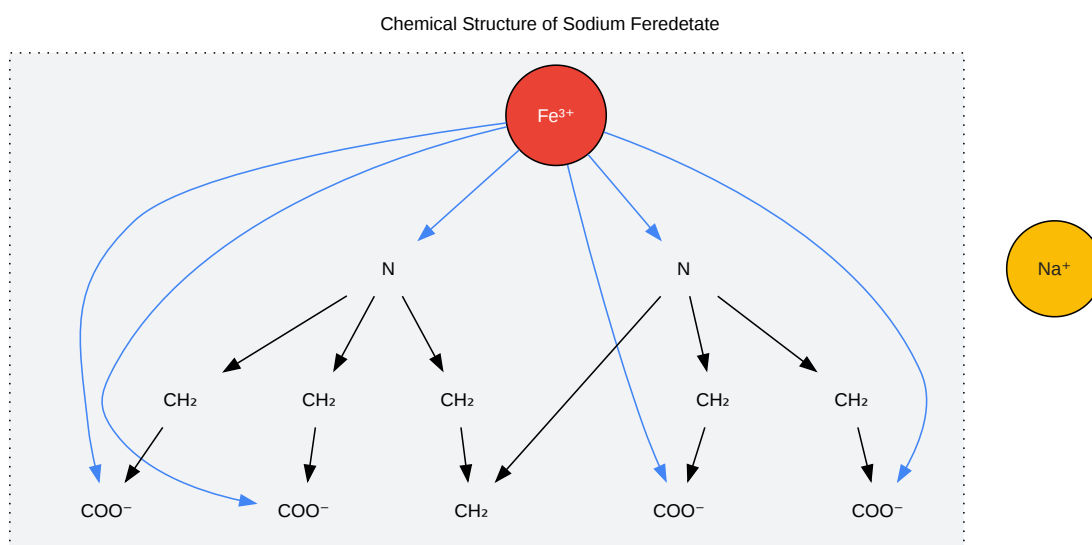
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Introduction

Sodium feredetate, also known as sodium iron(III) ethylenediaminetetraacetate, is a stable, water-soluble iron chelate.[1] It is utilized in the pharmaceutical industry for the treatment of iron-deficiency anemia and in the food industry as an iron fortificant.[2][3] The unique chelated structure of **sodium feredetate** enhances iron bioavailability and reduces gastrointestinal side effects commonly associated with other iron supplements.[1][4] A thorough understanding of its spectroscopic properties is crucial for quality control, formulation development, and stability studies. This guide provides an in-depth overview of the spectroscopic analysis of **sodium feredetate**, focusing on ultraviolet-visible (UV-Vis) and infrared (IR) spectroscopy, and includes detailed experimental protocols and data presentation.

Chemical Structure of Sodium Feredetate

Sodium feredetate consists of a central ferric iron (Fe^{3+}) ion coordinated to an ethylenediaminetetraacetic acid (EDTA) ligand, with a sodium ion as the counter-ion.[5] The EDTA ligand acts as a hexadentate chelating agent, forming a stable octahedral complex with the iron ion.



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Sodium Feredetate Structure

Spectroscopic Data

The spectroscopic analysis of **sodium feredetate** provides valuable information for its identification and quantification. The primary techniques employed are UV-Vis and IR spectroscopy.

UV-Visible Spectroscopy

Sodium feredetate exhibits characteristic absorption in the ultraviolet region of the electromagnetic spectrum due to charge transfer transitions between the iron center and the EDTA ligand.

Spectroscopic Technique	Wavelength (λ_{max})	Solvent/Medium	Reference
UV-Visible Spectroscopy	258 nm	0.1N H ₂ SO ₄	[6][7]
UV-Visible Spectroscopy	254 nm	Water/Serum	[8][9]

Infrared (IR) Spectroscopy

The infrared spectrum of **sodium feredetate** is used for its identification by comparing it with a reference spectrum.[10][11] While specific peak assignments are not detailed in the provided search results, the spectrum will be characterized by vibrations of the carboxylate groups and the carbon-nitrogen bonds of the EDTA ligand, which are influenced by coordination to the iron atom.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **sodium feredetate** are crucial for obtaining reliable and reproducible results.

UV-Visible Spectrophotometric Analysis

This protocol is designed for the quantitative determination of **sodium feredetate** in a sample.

Objective: To determine the concentration of **sodium feredetate** in a solution using UV-Visible spectrophotometry.

Materials and Equipment:

- UV-Visible Spectrophotometer
- Quartz cuvettes (1 cm path length)

- Volumetric flasks
- Pipettes
- Analytical balance
- **Sodium feredetate** reference standard
- Solvent (e.g., deionized water or 0.1N H₂SO₄)

Procedure:

- Preparation of Standard Solutions:
 - Accurately weigh a known amount of **sodium feredetate** reference standard.
 - Dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.
 - Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
- Sample Preparation:
 - Accurately weigh the sample containing **sodium feredetate**.
 - Dissolve the sample in the same solvent used for the standard solutions in a volumetric flask.
 - Dilute the sample solution as necessary to bring the absorbance within the linear range of the calibration curve.
- Spectrophotometric Measurement:
 - Set the spectrophotometer to scan the UV range (e.g., 200-400 nm).
 - Use the solvent as a blank to zero the instrument.

- Measure the absorbance of each standard solution and the sample solution at the wavelength of maximum absorbance (λ_{max}), which is approximately 258 nm.^{[6][7]}
- Data Analysis:
 - Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
 - Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2).
 - Use the absorbance of the sample solution and the equation of the calibration curve to calculate the concentration of **sodium feredetate** in the sample.

Infrared (IR) Spectroscopic Analysis

This protocol is for the qualitative identification of **sodium feredetate**.

Objective: To identify **sodium feredetate** by comparing its IR spectrum with that of a reference standard.

Materials and Equipment:

- Fourier Transform Infrared (FT-IR) Spectrometer
- Potassium bromide (KBr) of spectroscopic grade
- Mortar and pestle
- Pellet press

Procedure:

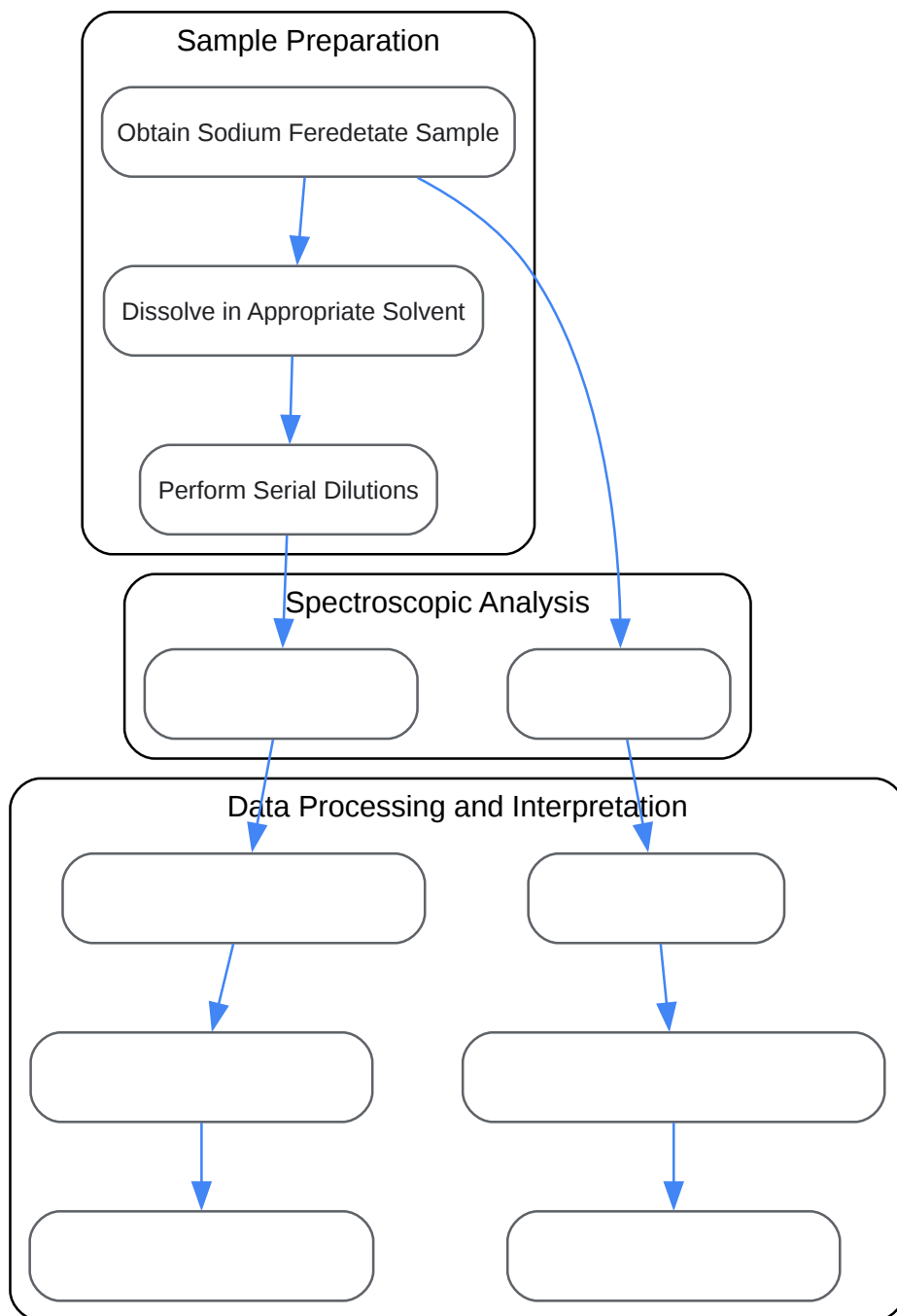
- Sample Preparation (KBr Pellet Method):
 - Dry the **sodium feredetate** sample and the KBr to remove any moisture.
 - Weigh a small amount of the sample (approximately 1-2 mg) and about 100-200 mg of KBr.

- Grind the sample and KBr together in the mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to the pellet press and apply pressure to form a thin, transparent pellet.
- IR Spectrum Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire the IR spectrum over the desired range (typically 4000-400 cm^{-1}).
 - Acquire a background spectrum using a blank KBr pellet.
- Data Analysis:
 - Compare the obtained IR spectrum of the sample with the reference spectrum of **sodium feredetate**.[\[10\]](#)[\[11\]](#)
 - Concordance of the major absorption bands confirms the identity of the substance.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the spectroscopic analysis of a **sodium feredetate** sample.

General Workflow for Spectroscopic Analysis of Sodium Ferredetate

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Spectroscopic Analysis Workflow

Conclusion

The spectroscopic analysis of **sodium feredetate**, particularly using UV-Vis and IR spectroscopy, provides robust methods for its quantification and identification. The characteristic UV absorbance at approximately 258 nm allows for accurate concentration determination, while IR spectroscopy serves as a reliable identification tool. The protocols and data presented in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals working with this important iron compound. Further research into the application of NMR and mass spectrometry could provide additional structural and analytical insights.

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